molecular formula C13H13N3O3S B7729578 methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate

methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate

Cat. No.: B7729578
M. Wt: 291.33 g/mol
InChI Key: ZRBNEJFZZLVIGD-UHFFFAOYSA-N
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Description

Methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a benzoate ester linked to a pyrimidine ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-(bromomethyl)benzoate with 6-amino-2-mercaptopyrimidin-4-one under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in nucleotide synthesis, thereby disrupting DNA replication and cell division. This mechanism is similar to that of other pyrimidine-based antimetabolites, which target enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known antimetabolite used in cancer therapy.

    Pemetrexed: Another antimetabolite with a similar pyrimidine structure, used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

    Raltitrexed: A thymidylate synthase inhibitor used in the treatment of colorectal cancer.

Uniqueness

Methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .

Properties

IUPAC Name

methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-19-12(18)9-4-2-8(3-5-9)7-20-13-15-10(14)6-11(17)16-13/h2-6H,7H2,1H3,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBNEJFZZLVIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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